2-Isobutylphenylboronic acid
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Overview
Description
2-Isobutylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with an isobutyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutylphenylboronic acid can be synthesized through various methods, including the reaction of phenylboronic acid with isobutyl halides under suitable conditions. Another common method involves the hydroboration of alkenes followed by oxidation to yield the boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, where alkenes are treated with borane reagents followed by oxidation. The choice of solvents, temperature, and catalysts can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boronates or boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Boronates.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Isobutylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its potential in drug delivery systems and as enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isobutylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group interacts with molecular targets through Lewis acid-base interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
- Phenylboronic acid
- Isobutylboronic acid
- Pinacolborane
Comparison: 2-Isobutylphenylboronic acid is unique due to the presence of both the isobutyl group and the boronic acid functional group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C10H15BO2 |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
[2-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
InChI Key |
RKHGTDJJQAVFBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CC(C)C)(O)O |
Origin of Product |
United States |
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